2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-[5-(2,3-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE]ACETOHYDRAZIDE
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Overview
Description
2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tetraazole ring, a nitro group, and a furyl moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide typically involves multiple steps. One common approach is the nucleophilic addition/cyclization of carbodiimides with diazo compounds . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process often includes the use of inert gases like nitrogen or argon to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tetraazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the tetraazole ring .
Scientific Research Applications
2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its applications in the synthesis of energetic salts.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Another nitrogen-rich compound with similar energetic properties.
Uniqueness
What sets 2-(5-amino-1H-tetraazol-1-yl)-N’-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]acetohydrazide apart is its combination of a tetraazole ring with a nitro group and a furyl moiety. This unique structure provides it with distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H16N8O4 |
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Molecular Weight |
384.35g/mol |
IUPAC Name |
2-(5-aminotetrazol-1-yl)-N-[(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C16H16N8O4/c1-9-10(2)13(24(26)27)5-4-12(9)14-6-3-11(28-14)7-18-19-15(25)8-23-16(17)20-21-22-23/h3-7H,8H2,1-2H3,(H,19,25)(H2,17,20,22)/b18-7+ |
InChI Key |
JCUXXAHVFVARJR-CNHKJKLMSA-N |
SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C(=NN=N3)N |
Isomeric SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)CN3C(=NN=N3)N |
Canonical SMILES |
CC1=C(C=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)CN3C(=NN=N3)N |
Origin of Product |
United States |
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